molecular formula C22H19ClN2O B11972066 9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303059-87-2

9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11972066
CAS No.: 303059-87-2
M. Wt: 362.8 g/mol
InChI Key: GHVWGKZMVAUNOG-UHFFFAOYSA-N
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Description

9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with the molecular formula C25H23ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents and catalysts that facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar in structure but with a bromine atom instead of chlorine.

    9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane: A derivative with a cyclohexane ring

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

303059-87-2

Molecular Formula

C22H19ClN2O

Molecular Weight

362.8 g/mol

IUPAC Name

9-chloro-5,5-dimethyl-2-naphthalen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H19ClN2O/c1-22(2)25-20(18-12-17(23)9-10-21(18)26-22)13-19(24-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,20H,13H2,1-2H3

InChI Key

GHVWGKZMVAUNOG-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Cl)C

Origin of Product

United States

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